molecular formula C8H16O2 B154258 2-Isopropoxytetrahydropyran CAS No. 1927-70-4

2-Isopropoxytetrahydropyran

Cat. No.: B154258
CAS No.: 1927-70-4
M. Wt: 144.21 g/mol
InChI Key: ZGXPHCSAAJGIJC-UHFFFAOYSA-N
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Description

2-Isopropoxytetrahydropyran (CAS: 1927-70-4) is a cyclic ether derivative with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . Its structure consists of a tetrahydropyran ring substituted with an isopropoxy group at the 2-position.

Properties

CAS No.

1927-70-4

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-propan-2-yloxyoxane

InChI

InChI=1S/C8H16O2/c1-7(2)10-8-5-3-4-6-9-8/h7-8H,3-6H2,1-2H3

InChI Key

ZGXPHCSAAJGIJC-UHFFFAOYSA-N

SMILES

CC(C)OC1CCCCO1

Canonical SMILES

CC(C)OC1CCCCO1

Other CAS No.

1927-70-4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

  • This compound : The isopropoxy group is a branched alkoxy substituent, imparting steric hindrance and moderate lipophilicity. This enhances solubility in organic solvents and stability under standard conditions .
  • 2-(4-Pentynyloxy)tetrahydro-2H-pyran : The pentynyloxy group introduces a terminal alkyne, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This reactivity is exploited in pharmaceutical and agrochemical synthesis .
  • Sulfonyl-containing derivative (CAS 126456-78-8) : The bulky sulfonyl and phenyl groups increase molecular weight (326.45 g/mol) and polarity, making it suitable as a high-purity reference standard in analytical chemistry .
  • Pyranylmethoxy-nitrile derivative : The nitrile group enhances electrophilicity, facilitating nucleophilic reactions in drug synthesis .

Synthetic Utility: this compound is synthesized via nucleophilic substitution of tetrahydropyran-2-ol with isopropyl halides. Pentynyloxy derivatives require alkynylation reagents (e.g., propargyl bromide) under basic conditions . Sulfonyl-substituted analogs involve sulfonation or Mitsunobu reactions, which are more complex and sensitive to steric effects .

Pentynyloxy analogs may undergo polymerization or oxidation due to the reactive triple bond, necessitating inert storage conditions .

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